molecular formula C14H19N5 B12235306 N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12235306
M. Wt: 257.33 g/mol
InChI Key: DCCLTLZCEQZHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety and a cycloheptyl group

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

N-cycloheptyl-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C14H19N5/c1-2-4-7-12(6-3-1)18-13-10-14(16-11-15-13)19-9-5-8-17-19/h5,8-12H,1-4,6-7H2,(H,15,16,18)

InChI Key

DCCLTLZCEQZHJD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, potassium carbonate, palladium catalysts, phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the arrest of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the cycloheptyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.

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